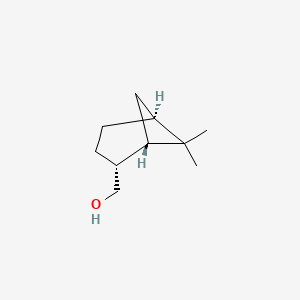

(-)-cis-Myrtanol

CAS No.: 51152-12-6

Cat. No.: VC3729262

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51152-12-6 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | [(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

| Standard InChI | InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |

| Standard InChI Key | LDWAIHWGMRVEFR-YIZRAAEISA-N |

| Isomeric SMILES | CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |

| SMILES | CC1(C2CCC(C1C2)CO)C |

| Canonical SMILES | CC1(C2CCC(C1C2)CO)C |

Introduction

Chemical Identity and Stereochemical Features

Structural Characterization

(-)-cis-Myrtanol belongs to the bicyclic monoterpenoid alcohol class, featuring a bicyclo[3.1.1]heptane skeleton substituted with a hydroxymethyl group at the C2 position. The cis designation refers to the spatial arrangement of substituents on the bicyclic framework, while the (-)-enantiomer specifies its levorotatory optical activity. Key structural identifiers include:

-

IUPAC Name: (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol

-

Canonical SMILES: OC[C@H]1C[C@@H]2CC@HC2

X-ray crystallography and NMR studies confirm the cis configuration, where the hydroxyl group and the C6 methyl groups occupy proximal positions on the bicyclic system .

Physicochemical Properties

The compound’s physical properties are critical for its industrial handling and applications:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 80°C | 0.5 Torr | |

| Density | 0.9771 g/cm³ | 15°C | |

| Optical Rotation ([α]D) | -22.5° (c=1, CHCl₃) | 20°C | |

| Refractive Index | 1.483 | 20°C |

These parameters influence its volatility in fragrance formulations and solubility in organic solvents used in synthesis .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

(-)-cis-Myrtanol occurs naturally in essential oils, most notably in Rosmarinus officinalis L. (rosemary). A 2022 GC-MS analysis of Syrian rosemary oil identified cis-Myrtanol as a minor constituent (2.64%), alongside dominant terpenes like 3,5,5-trimethyl-1-hexene (51.30%) and borneol (8.22%) . This distribution suggests a secondary metabolic role in plant defense mechanisms or pollinator attraction.

Biosynthetic Route

In plants, (-)-cis-Myrtanol derives from the cyclization of geranyl pyrophosphate (GPP), a universal terpenoid precursor. Enzymatic hydroxylation at C2 of the nascent pinane skeleton precedes methylation to yield the 6,6-dimethyl configuration. Isotopic labeling studies in Myrtus communis have traced the incorporation of -labeled mevalonate into the bicyclic framework, confirming this pathway .

Synthetic Methodologies

Catalytic Hydrogenation of Myrtenal

Industrial production predominantly employs the hydrogenation of myrtenal (C₁₀H₁₄O) using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm). This method achieves >90% yield with high stereoselectivity for the cis isomer . Reaction conditions are optimized at 25–40°C in ethanol, minimizing epimerization.

Enantioselective Reduction of Myrtenone

Asymmetric reduction of myrtenone using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents enables enantiomeric excess (ee) >95%. For instance, nBorane-dimethyl sulfide complex with (R)-CBS catalyst produces (-)-cis-Myrtanol with 98% ee, as validated by chiral HPLC .

Oxidative and Reductive Transformations

(-)-cis-Myrtanol serves as a precursor in synthesizing derivatives:

-

Oxidation: Treatment with Dess–Martin periodinane (DMP) in dichloromethane yields myrtenal (C₁₀H₁₄O) at 90% efficiency .

-

Esterification: Acetylation with acetic anhydride produces (-)-cis-myrtanyl acetate, a fragrance fixative used in perfumery .

Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

NIST reference data (CAS 15358-92-6) provides benchmark retention indices and fragmentation patterns:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 3.60 (dd, J = 10.8, 4.2 Hz, 1H, H-2), 1.68 (s, 3H, C6-CH₃), 1.25 (s, 3H, C6-CH₃) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume